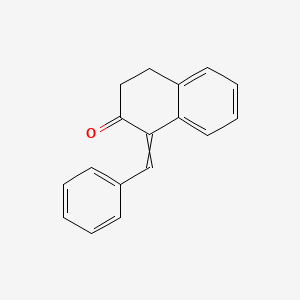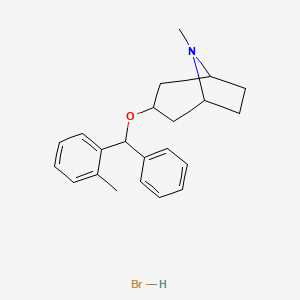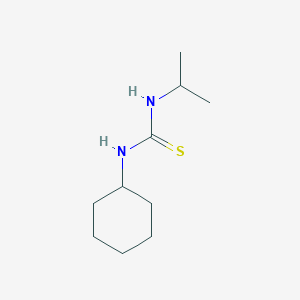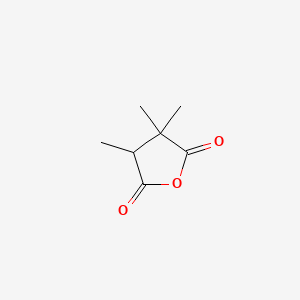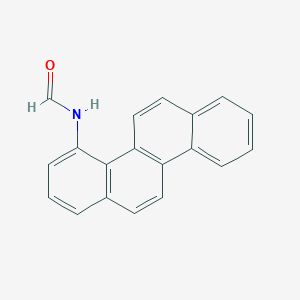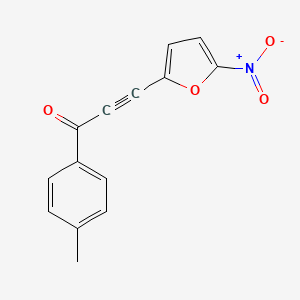
alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple methoxy groups and an isoquinoline backbone, making it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of methoxy groups and the phenylethylamine side chain. Common reagents used in these reactions include methanol, phenylethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Applications De Recherche Scientifique
Alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy groups and isoquinoline structure enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoquinoline derivatives with methoxy groups and phenylethylamine side chains. Examples include:
- Alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolineethanamine
- Beta-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine
Uniqueness
Alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine is unique due to its specific arrangement of methoxy groups and the presence of the phenylethylamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
39964-81-3 |
|---|---|
Formule moléculaire |
C28H30N2O4 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C28H30N2O4/c1-31-23-11-10-21(17-24(23)32-2)27(29-14-12-19-8-6-5-7-9-19)28-22-18-26(34-4)25(33-3)16-20(22)13-15-30-28/h5-11,13,15-18,27,29H,12,14H2,1-4H3 |
Clé InChI |
AKRAYSGCOJUJFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NCCC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)

